molecular formula C12H21ClN2O2 B2993538 2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride CAS No. 2241130-43-6

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride

Cat. No. B2993538
CAS RN: 2241130-43-6
M. Wt: 260.76
InChI Key: ZZANVGSSQAHFGQ-UHFFFAOYSA-N
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Description

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride is a useful research compound. Its molecular formula is C12H21ClN2O2 and its molecular weight is 260.76. The purity is usually 95%.
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Scientific Research Applications

Comparative Kinetic Studies in Organic Synthesis

Research has shown that derivatives similar to the compound are used in kinetic studies for the synthesis of quinoxalinone and pyrido[2,3-b]pyrazinone derivatives. These studies are crucial in understanding the reaction mechanisms and optimizing synthesis conditions (Bekerman, Abasolo, & Fernández, 1992).

Development of Drug Formulations

Another study discussed the development of solution formulations for poorly water-soluble compounds, indicating the relevance of this compound in pharmaceutical research, especially in increasing in vivo exposure of drugs (Burton et al., 2012).

Vasorelaxant Properties and Molecular Modeling

Compounds structurally similar have been synthesized and investigated for their vasorelaxant properties, which could be relevant in cardiovascular drug research. Molecular modeling studies of these compounds also provide insights into their potential pharmacological activities (Girgis, Ismail, & Farag, 2011).

Antimicrobial and Antimycobacterial Activities

Research into nicotinic acid hydrazide derivatives, similar to the compound of interest, has shown antimicrobial and antimycobacterial activities. This suggests potential applications in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).

Spectroscopic Properties in Chemistry

Studies on the spectroscopic properties of related compounds are crucial for understanding their chemical behavior and potential applications in materials science (Lukes et al., 2015).

Synthesis of Novel Compounds

Innovative synthetic methods are being developed for derivatives of this compound, which could be significant in the field of organic chemistry and drug design. This includes the synthesis of pyrrolidines and dipyrrolidines with potential pharmaceutical applications (Sosnovskikh et al., 2014).

properties

IUPAC Name

2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2.ClH/c15-11(14-4-1-2-5-14)12-3-6-16-8-10(12)7-13-9-12;/h10,13H,1-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZANVGSSQAHFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C23CCOCC2CNC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3a,4,6,7-Hexahydro-1H-pyrano[3,4-c]pyrrol-7a-yl(pyrrolidin-1-yl)methanone;hydrochloride

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